molecular formula C4H5NaO3 B2709411 Sodium 3-methoxy-3-oxoprop-1-en-1-olate CAS No. 1872210-12-2

Sodium 3-methoxy-3-oxoprop-1-en-1-olate

Cat. No.: B2709411
CAS No.: 1872210-12-2
M. Wt: 124.071
InChI Key: NYWJCVQZTBEUNL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 3-methoxy-3-oxoprop-1-en-1-olate is an organic sodium salt with the molecular formula C4H5NaO3 and a molecular weight of 124.07 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-methoxy-3-oxoprop-1-en-1-olate can be synthesized by reacting 3-methoxyacrolein with sodium hydroxide. The reaction produces this compound as a sodium salt . The synthesis method is straightforward and can be easily scaled up for large-scale production .

Industrial Production Methods: The industrial production of this compound follows the same synthetic route as the laboratory method, with adjustments for larger-scale operations. This involves the careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methoxy-3-oxoprop-1-en-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism by which Sodium 3-methoxy-3-oxoprop-1-en-1-olate exerts its effects involves its reactivity as a nucleophile and its ability to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Uniqueness: Sodium 3-methoxy-3-oxoprop-1-en-1-olate is unique due to its specific reactivity and the ease with which it can be synthesized and scaled up for industrial production. Its versatility in various chemical reactions makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

sodium;(E)-3-methoxy-3-oxoprop-1-en-1-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3.Na/c1-7-4(6)2-3-5;/h2-3,5H,1H3;/q;+1/p-1/b3-2+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYWJCVQZTBEUNL-SQQVDAMQSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.